Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 90559-98-1) is a nitrogen-rich heterocyclic compound with the molecular formula C₉H₁₁N₅O₂S and a molar mass of 253.28 g/mol . Its structure features a triazolo[1,5-a]pyrimidine core substituted with a methylthio group at position 2, an amino group at position 7, and an ethyl ester at position 4. This compound is part of a broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are renowned for their pharmacological and agrochemical applications, including herbicidal, antimicrobial, and antitumor activities .
The compound is synthesized via multi-component reactions (MCRs) involving 3,5-diaminotriazole, aldehydes, and β-keto esters under acidic or ionic conditions . Its structural versatility allows for regioselective functionalization, enabling the development of derivatives with tailored bioactivities .
Properties
IUPAC Name |
ethyl 7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c1-3-16-7(15)5-4-11-8-12-9(17-2)13-14(8)6(5)10/h4H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULODKWZYHQFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379241 | |
| Record name | Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90559-98-1 | |
| Record name | Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 3-Amino-5-methylthio-1H-1,2,4-triazole : Provides the triazole ring and methylthio substituent.
- Ethyl 4,6-dichloropyrimidine-5-carboxylate or similar pyrimidine derivatives: Serve as the pyrimidine ring source and ester functionality.
Reaction Conditions
- The key cyclocondensation reaction is carried out in acetic acid as solvent.
- Heating is applied for approximately 5 hours to facilitate ring closure and substitution reactions.
- The reaction proceeds under acidic conditions, which also promote Dimroth rearrangement if necessary to achieve the correct triazolo[1,5-a]pyrimidine framework.
Yield and Purity
- Reported yields for this synthesis are around 70% , indicating a relatively efficient process.
- Purification typically involves recrystallization or chromatographic techniques to isolate the target compound with high purity.
Detailed Preparation Method
Mechanistic Insights
- The reaction mechanism involves nucleophilic attack of the amino group on the pyrimidine ring, followed by ring closure to form the fused triazolo-pyrimidine system.
- The methylthio group is retained from the triazole starting material.
- Acidic conditions facilitate rearrangements and stabilize intermediates, ensuring the formation of the desired regioisomer.
Comparative Synthesis Notes
- Alternative methods for synthesizing related triazolo[1,5-a]pyrimidines involve oxidative cyclization of pyrimidin-2-yl-amidines or condensation of hydrazinylpyrimidines with carbonyl compounds, followed by rearrangement.
- However, for the methylthio-substituted derivative, the direct cyclocondensation with 3-amino-5-methylthio-1,2,4-triazole remains the most straightforward and reported method.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-Amino-5-methylthio-1,2,4-triazole; ethyl pyrimidine derivative |
| Solvent | Acetic acid |
| Temperature | Heating (typically reflux or ~100°C) |
| Reaction time | ~5 hours |
| Yield | ~70% |
| Purification | Recrystallization or chromatography |
| Key reaction type | Cyclocondensation and ring closure |
| Mechanistic features | Nucleophilic substitution, Dimroth rearrangement under acidic conditions |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Structural Characteristics
The compound features a triazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets. The presence of the amino and methylthio groups enhances its solubility and reactivity, making it a suitable candidate for further modifications and biological evaluations.
Anticancer Activity
Numerous studies have investigated the anticancer properties of Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. Its derivatives have shown promising results against various cancer cell lines.
Case Studies
- Study on MGC-803 Cells : A study demonstrated that derivatives of this compound inhibited cell proliferation in MGC-803 gastric cancer cells through the suppression of the ERK signaling pathway. The most active derivative exhibited an IC50 value of 3.91 μM, indicating strong cytotoxic effects .
- Breast Cancer Cell Lines : In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values ranging from 0.24 μM to 3.91 μM .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity.
Research Findings
Research indicates that compounds within this class exhibit antibacterial and antifungal properties. For instance, derivatives have been tested against various bacterial strains and have shown efficacy comparable to traditional antibiotics .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory activities. Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged for developing drugs targeting metabolic disorders .
| Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound H12 | MGC-803 | 3.91 | ERK pathway inhibition |
| Compound A | MDA-MB-231 | 17.83 | Induces apoptosis |
| Compound B | MCF-7 | 19.73 | Cell cycle arrest |
Mechanism of Action
The mechanism by which Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, which is crucial for cell proliferation and survival . By blocking this pathway, the compound can induce apoptosis and cell cycle arrest in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their impact on properties:
Stability and Reactivity
- The methylthio group at position 2 enhances nucleophilic substitution reactivity, enabling further derivatization (e.g., oxidation to sulfone or displacement with amines) .
- The ethyl ester at position 6 can be hydrolyzed to carboxylic acids for enhanced water solubility or converted to amides for improved bioavailability .
Biological Activity
Ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 90559-98-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer effects, synthesis methods, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁N₅O₂S
- Molecular Weight : 253.28 g/mol
- Density : 1.59 g/cm³ (predicted)
- pKa : 1.22 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and related compounds. A significant study evaluated various derivatives for their antiproliferative activity against human breast cancer cell lines MDA-MB-231 and MCF-7 using the MTT assay.
Key Findings from Anticancer Studies
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) | Comparison to Cisplatin |
|---|---|---|---|
| 4c | 17.83 μM | 20.97 μM | More potent |
| 4j | 19.73 μM | 20.33 μM | More potent |
| Cisplatin | 38.6 μM | 83.1 μM | Reference |
The compounds 4c and 4j exhibited superior activity compared to Cisplatin, a standard chemotherapy drug, indicating their potential as effective anticancer agents .
The mechanism by which this compound induces cell death in cancer cells is under investigation. Preliminary findings suggest that the presence of specific substituents on the triazolopyrimidine scaffold enhances its biological activity. Further studies are necessary to explore protein target identification and the pathways involved in apoptosis induction .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- One-Pot Synthesis : A straightforward method involving the reaction of triazoles with aldehydes and ethyl acetoacetate.
- Microwave-Assisted Synthesis : An eco-friendly approach that enhances yield and reduces reaction time without catalysts .
Broader Biological Activities
Beyond its anticancer properties, derivatives of triazolopyrimidines have been documented for their antimicrobial and antiparasitic activities. The fusion of the triazole and pyrimidine rings creates compounds that exhibit a wide range of therapeutic effects, making them valuable in drug design .
Q & A
Q. What are the standard synthetic routes for Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing aminotriazole derivatives with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours, followed by filtration and purification via crystallization (e.g., using ethanol or cold water) . Alternative approaches include solvent-free fusion methods with dimethylformamide (DMF) and methanol, which yield high-purity products after recrystallization .
Q. How can researchers characterize the structural integrity of this compound?
Key characterization techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions and hydrogen environments (e.g., methylthio groups resonate at δ ~2.5 ppm for ) .
- IR spectroscopy : Identification of functional groups (e.g., C=O stretch ~1700 cm, C=N stretch ~1600 cm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533 for derivatives) and fragmentation patterns .
- Elemental analysis : Validation of C, H, N percentages against theoretical values (e.g., ±0.3% deviation) .
Q. What purification strategies are effective for isolating this compound?
Common methods include:
Q. How stable is this compound under varying storage conditions?
While specific stability data are limited, triazolopyrimidine derivatives generally require storage in inert atmospheres (e.g., argon) at low temperatures (-20°C) to prevent oxidation of the methylthio group. Monitor degradation via TLC or HPLC .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis?
Regioselectivity is influenced by reaction conditions:
- Acidic vs. ionic conditions : Acidic environments favor 2-amino-7-methyl-5-phenyl derivatives, while ionic conditions promote dihydro analogues (e.g., 4,7-dihydro structures) .
- Catalysts : TMDP in water-ethanol mixtures (1:1 v/v) enhances yields for 5-amino-7-(4-chlorophenyl) derivatives .
- Temperature : Lower temperatures (<100°C) stabilize intermediates, reducing side products .
Q. What structural features influence biological activity in triazolopyrimidine derivatives?
- Methylthio group : Enhances lipophilicity and membrane permeability, critical for cannabinoid receptor (CB2) binding .
- Aromatic substituents : Electron-withdrawing groups (e.g., chloro) improve metabolic stability, as seen in pyrazolo[1,5-a]pyrimidine analogues .
- Carboxylate ester : Modifies solubility and bioavailability; hydrolysis to free acids can alter target engagement .
Q. How should researchers resolve contradictions in spectral data across studies?
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) .
- Crystallography : Single-crystal X-ray diffraction (e.g., space group P-1, unit cell parameters) provides definitive bond-length and angle data .
- Computational modeling : DFT calculations predict spectral properties and identify misassignments .
Q. What computational tools are recommended for predicting reactivity?
- Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., methylthio vs. cyano groups) on reaction pathways .
- Molecular docking : Screens derivatives for target binding (e.g., CB2 receptor pockets) .
Q. Can alternative synthetic routes improve scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
